2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide (CAPOC) is a novel small molecule that has been developed as a research tool to facilitate the study of various biological processes. CAPOC is a highly versatile molecule that can be used in a wide range of laboratory experiments and has been used to study a variety of biological processes, including cell proliferation, apoptosis, and signal transduction. In addition, CAPOC has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
Scientific Research Applications
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. In addition, this compound has been used to study the effect of various drugs on cell proliferation, apoptosis, and signal transduction. Furthermore, this compound has been used to study the effects of various drugs on the body's immune system.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the bodyPharmacokinetic studies would provide insights into how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is ultimately eliminated from the body .
Advantages and Limitations for Lab Experiments
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide has several advantages for laboratory experiments. It is a highly versatile molecule that can be used in a wide range of laboratory experiments. In addition, this compound is relatively easy to synthesize and is stable in aqueous solutions. However, this compound is not soluble in organic solvents, and therefore cannot be used in certain types of experiments.
Future Directions
The potential applications of 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide are numerous, and there are many areas in which further research is needed. For example, further research is needed to determine the effects of this compound on other enzymes and proteins, as well as to determine the potential therapeutic applications of this compound. In addition, further research is needed to determine the effects of this compound on other biological processes, such as cell proliferation and signal transduction. Finally, further research is needed to determine the potential toxicological effects of this compound.
Synthesis Methods
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide can be synthesized via a novel two-step reaction involving the condensation of 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid (2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamideA) and 4-amino-2-methoxy-benzaldehyde (AMB). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine, at room temperature. The reaction yields this compound in a yield of approximately 90%.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-9(21)20-27(24,25)12-6-4-11(5-7-12)17-15(23)13-8-26-16(18-13)19-14(22)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,23)(H,20,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYGFXJRIUERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.